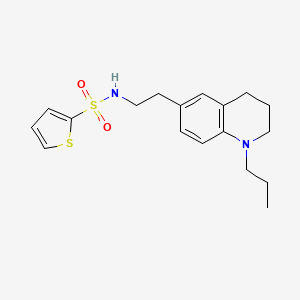

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide (CAS: 955533-60-5) is a sulfonamide derivative featuring a tetrahydroquinoline core linked to a thiophene sulfonamide group via an ethyl chain. Its molecular formula is C₂₀H₂₈N₂O₂S₂, with a molecular weight of 392.6 g/mol . The compound’s structure includes a 1-propyl-substituted tetrahydroquinoline moiety, which confers lipophilicity, and a thiophene sulfonamide group, which may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-2-11-20-12-3-5-16-14-15(7-8-17(16)20)9-10-19-24(21,22)18-6-4-13-23-18/h4,6-8,13-14,19H,2-3,5,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEGINHHTVTLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives with altered electronic properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is , and it has a molecular weight of approximately 368.5 g/mol. The compound features a thiophene sulfonamide group linked to a tetrahydroquinoline moiety, which is significant for its biological activity.

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to modulate biological pathways:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The quinoline structure is known for its anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.

- Antimicrobial Properties : The sulfonamide group may enhance the compound's ability to combat bacterial infections. Compounds with similar structures have shown promise as antibacterial agents by inhibiting bacterial folic acid synthesis.

Neuroscience

Research indicates that compounds containing tetrahydroquinoline derivatives can affect neurotransmitter systems. This compound may have applications in:

- Neuroprotection : Studies have shown that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential use in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

- Cognitive Enhancement : There is evidence that these compounds can enhance cognitive function by modulating cholinergic pathways, which are crucial for memory and learning processes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive performance in maze tests compared to control groups. Histological analysis revealed reduced neuronal loss and oxidative stress markers in treated animals .

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The thiophene sulfonamide group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Substituent Effects: The 1-propyl group in the target compound enhances lipophilicity compared to the dimethylaminoethyl group in Compound 26 (), which may improve membrane permeability but reduce aqueous solubility. The thiophene sulfonamide group in the target compound differs from the trifluoroacetyl group in ’s compound, suggesting divergent biological targets (e.g., sulfonamide-binding enzymes vs. acyltransferases) .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as sulfonylation of tetrahydroquinoline intermediates. However, the absence of electron-withdrawing groups (e.g., fluorine or trifluoroacetyl) may simplify purification compared to ’s compound .

Functional Analogues

Compounds with tetrahydroquinoline cores and sulfonamide/carboxamide substituents are often explored as enzyme inhibitors. For example:

- Compound 10 (): A brominated tetrahydroisoquinoline sulfonyl chloride intermediate highlights the role of halogenation in modulating reactivity for further derivatization .

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a compound that integrates a tetrahydroquinoline moiety with a thiophene sulfonamide. This unique combination potentially imparts significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 368.52 g/mol. The structure features a thiophene ring bonded to a sulfonamide group, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2S2 |

| Molecular Weight | 368.52 g/mol |

| IUPAC Name | N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |

| CAS Number | 955533-08-1 |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with target enzymes involved in critical cellular processes.

Potential Targets:

- Phosphodiesterases (PDEs) : The compound may exhibit selective inhibition of PDE isoforms, which play a crucial role in cyclic nucleotide signaling.

- Carbonic Anhydrases : Its sulfonamide functionality could also interact with carbonic anhydrases, affecting bicarbonate transport and pH regulation in tissues.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds that share structural features with this compound.

Case Study 1: PDE Inhibition

A related study focused on PDE inhibitors demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against specific PDE isoforms. For instance:

- PDE4 Inhibitor : A related compound showed an IC50 of 140 nM in enzyme assays and reduced airway hyperreactivity in asthmatic models .

Case Study 2: Anticancer Properties

Research on sulfonamide derivatives has shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- Sulfonamide Derivatives : These compounds have been reported to inhibit tumor growth by inducing apoptosis in various cancer cell lines.

Pharmacological Applications

Given its structural characteristics and preliminary findings, this compound has potential applications in:

- Anti-inflammatory Treatments : By modulating PDE activity.

- Cancer Therapy : Through apoptosis induction mechanisms.

Q & A

Q. Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) during coupling steps to induce stereoselectivity.

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT).

Refer to crystallographic data (e.g., CCDC 1983315 in ) to correlate absolute configuration with diffraction patterns .

Basic: Which spectroscopic methods are critical for structural validation?

Q. Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for thiophene/quinoline) and aliphatic chains (δ 1.0–3.0 ppm). ¹³C NMR confirms quaternary carbons in the tetrahydroquinoline ring.

- IR : Key peaks include N-H stretches (~3300 cm⁻¹) and sulfonamide S=O symmetric/asymmetric vibrations (~1150–1350 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₉H₂₃N₂O₂S₂) .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Answer :

- Dose-response reevaluation : Test compound across a wider concentration range to identify non-linear effects.

- Off-target profiling : Use kinase/GPCR panels to rule out promiscuous binding.

- Structural analogs : Compare with derivatives (e.g., ’s thiophene-containing impurities) to assess SAR trends.

- Computational validation : Perform molecular docking (AutoDock Vina) against target proteins to predict binding modes .

Advanced: What computational strategies predict binding affinity and selectivity?

Q. Answer :

- Molecular docking : Use the compound’s SMILES (from ) to generate 3D conformers (Open Babel) and dock into target pockets (PDB ID: e.g., 5HT₂A receptor).

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.

- Free-energy calculations : Apply MM-PBSA to estimate ΔG binding. Validate with experimental IC₅₀ values .

Basic: How to optimize reaction yields for large-scale synthesis?

Q. Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for coupling efficiency.

- Catalyst loading : Optimize Pd(PPh₃)₄ or TFP concentrations () to reduce side reactions.

- Workup : Use aqueous/organic phase separation (CHCl₃/water) to isolate the product. Typical yields range 40–70% .

Advanced: How does the sulfonamide group influence bioactivity compared to other substituents?

Q. Answer :

- SAR studies : Replace sulfonamide with carboxamide or ester groups and assay activity.

- Electrostatic potential maps : Compute partial charges (Gaussian 16) to show sulfonamide’s role in H-bonding.

- Metabolic stability : Compare microsomal half-lives; sulfonamides often resist hydrolysis better than esters .

Basic: What stability considerations apply under varying pH conditions?

Q. Answer :

- pH stability assay : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Degradation hotspots : Sulfonamide bonds may hydrolyze under strongly acidic/basic conditions. Store lyophilized at –20°C .

Advanced: How to analyze crystal structure using X-ray diffraction?

Q. Answer :

- Crystallization : Use vapor diffusion (e.g., ethanol/water) to grow single crystals.

- Data collection : Resolve to 0.8 Å (Mo-Kα radiation). Refine with SHELXL (R-factor < 5%).

- Validation : Compare bond lengths/angles with CCDC 1983315 () to confirm structural integrity .

Advanced: What in silico tools assess pharmacokinetic properties?

Q. Answer :

- ADME prediction : SwissADME or pkCSM to estimate logP (target ~3.5), BBB permeability, and CYP inhibition.

- Metabolite ID : Use GLORY or Meteor to predict Phase I/II metabolites.

- Toxicity screening : ProTox-II for hepatotoxicity alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.